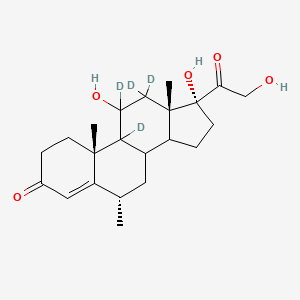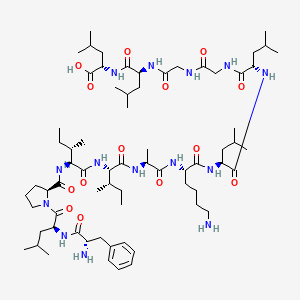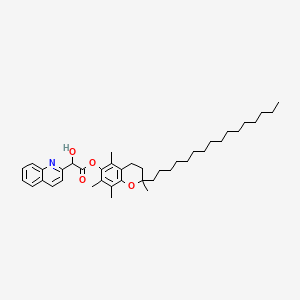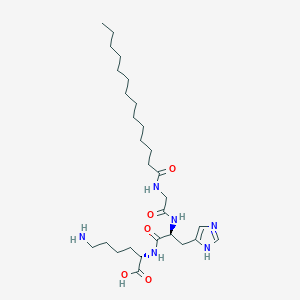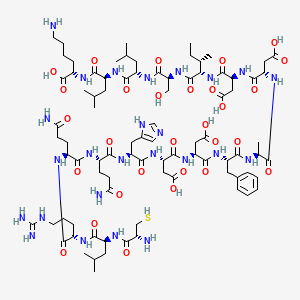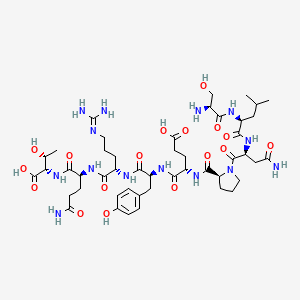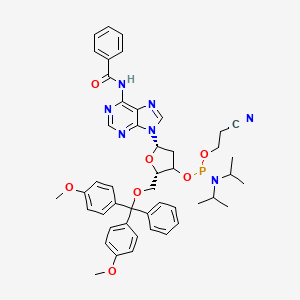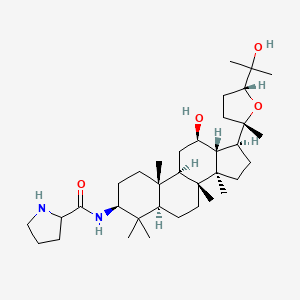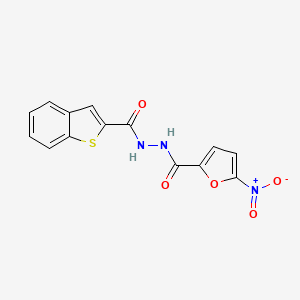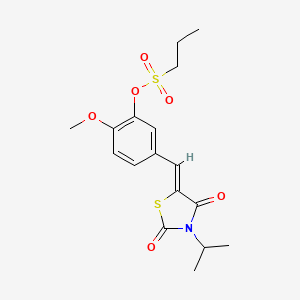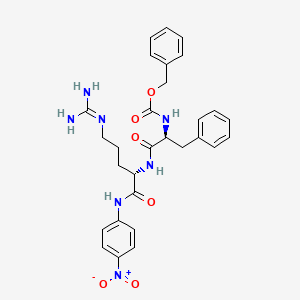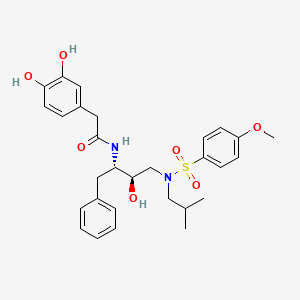
HIV-1 protease-IN-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 protease-IN-13 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1) protease enzyme. This enzyme is crucial for the maturation and replication of the virus, making it a significant target for antiretroviral therapy. By inhibiting HIV-1 protease, this compound prevents the virus from processing its polyprotein precursors into functional proteins, thereby hindering the production of infectious viral particles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The general synthetic route includes:
Formation of the Core Structure: The core structure is typically synthesized through a series of condensation reactions involving amines and carboxylic acids.
Functional Group Modifications: Various functional groups are introduced to enhance the binding affinity and specificity of the inhibitor. This may involve reactions such as sulfonylation, acylation, and alkylation.
Final Coupling and Purification: The final product is obtained by coupling the core structure with specific side chains, followed by purification using techniques such as chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Use of Catalysts: Catalysts may be employed to increase the efficiency and yield of the reactions.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure its purity and efficacy.
化学反应分析
Types of Reactions: HIV-1 protease-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at its functional groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups, enhancing the compound’s stability and activity.
Substitution: Substitution reactions, such as nucleophilic substitution, are used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of inhibitory activity against HIV-1 protease .
科学研究应用
HIV-1 protease-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and the development of antiretroviral therapies.
Medicine: Investigated for its potential use in treating HIV/AIDS by inhibiting viral replication.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 protease activity.
作用机制
HIV-1 protease-IN-13 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the viral polyprotein precursors into functional proteins, thereby inhibiting the maturation and replication of the virus. The molecular targets involved include the aspartic acid residues in the active site of the enzyme, which are crucial for its catalytic activity .
相似化合物的比较
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Comparison: HIV-1 protease-IN-13 is unique in its structural modifications, which enhance its binding affinity and specificity for the HIV-1 protease enzyme. Compared to other inhibitors, this compound may exhibit improved efficacy against drug-resistant strains of HIV-1, making it a valuable addition to the arsenal of antiretroviral therapies .
属性
分子式 |
C29H36N2O7S |
|---|---|
分子量 |
556.7 g/mol |
IUPAC 名称 |
2-(3,4-dihydroxyphenyl)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]acetamide |
InChI |
InChI=1S/C29H36N2O7S/c1-20(2)18-31(39(36,37)24-12-10-23(38-3)11-13-24)19-28(34)25(15-21-7-5-4-6-8-21)30-29(35)17-22-9-14-26(32)27(33)16-22/h4-14,16,20,25,28,32-34H,15,17-19H2,1-3H3,(H,30,35)/t25-,28+/m0/s1 |
InChI 键 |
BDIVBXPMMCJMJP-LBNVMWSVSA-N |
手性 SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)OC |
规范 SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
